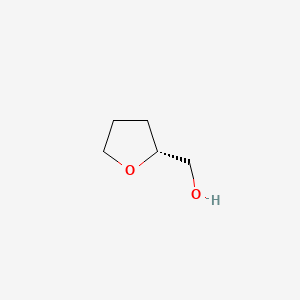

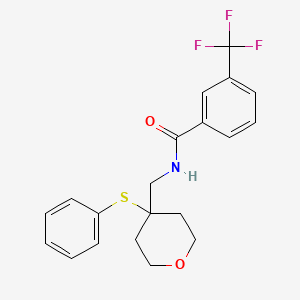

![molecular formula C12H11NO2 B2664768 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione CAS No. 81402-21-3](/img/structure/B2664768.png)

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

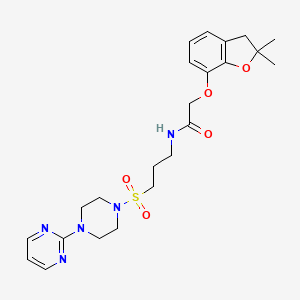

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The prefix “spiro” is followed by square brackets that enclose the number of atoms in the smaller ring and the number of atoms in the larger ring, separated by a dot . The “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is a type of spiro compound, but specific information about this compound is not available in the sources I have access to.

Synthesis Analysis

The synthesis of spiro compounds often involves the use of a 1,3-dipolar cycloaddition reaction . This reaction involves a 1,3-dipole, which is a compound with separated positive and negative charges, and a dipolarophile, which is a compound that can react with the 1,3-dipole . The reaction results in a five-membered ring .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can vary widely depending on the specific compound and the conditions of the reaction . Without specific information on “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione”, it’s difficult to provide an accurate analysis of its chemical reactions.Aplicaciones Científicas De Investigación

Synthesis of Novel Series of 1,3-Dihydrospiro Derivatives

An efficient approach for the synthesis of novel series of 1,3-dihydrospiro derivatives was achieved during the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile . The products were obtained in good to very good yields (78–90%) .

Anticancer Applications

The 3,4,5-trimethoxyphenyl motif is a common structural feature of a number of natural occurring antimitotic agents, especially those capable interacting with microtubules . 3,4,5-Trimethoxy pharmacophores have been found to display anticancer activities .

Anti-mitotic Applications

The 3,4,5-trimethoxyphenyl motif has been found to display anti-mitotic activities .

Antioxidant/Anti-inflammatory Applications

Compounds containing the 3,4,5-trimethoxyphenyl motif have been found to display antioxidant and anti-inflammatory activities .

Anti-proliferative Applications

The 3,4,5-trimethoxyphenyl motif has been found to display anti-proliferative activities .

Anti-angiogenesis Applications

The 3,4,5-trimethoxyphenyl motif has been found to display anti-angiogenesis activities .

Anti-bacterial Applications

Compounds containing the 3,4,5-trimethoxyphenyl motif have been found to display anti-bacterial activities .

Cardiovascular Applications

The 3,4,5-trimethoxyphenyl motif has been found to have applications as cardiovascular agents .

Propiedades

IUPAC Name |

spiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHWTVHCUYAVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)